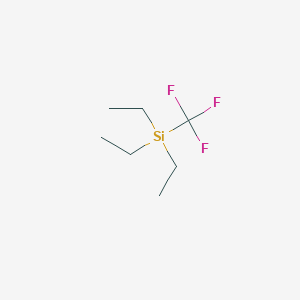

Triethyl(trifluoromethyl)silane

Número de catálogo B054436

Peso molecular: 184.27 g/mol

Clave InChI: ZHSKFONQCREGOG-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US05008425

Procedure details

A flask equipped with a dry ice condenser was flame dried under a nitrogen stream, and charged with 25g (0.17 mol) of chlorotriethylsilane and 40 mL of dichloromethane. After cooling the resulting solution to -78° C. and charging the condenser with dry ice and acetone, 40 mL (0.43 mol) of bromotrifluoromethane (Freon 13B1) that had been condensed into a graduated tube was warmed to room temperature and allowed to distill into the flask. The cold solution was treated dropwise with 66mL (0.24 mol) of hexaethylphosphorous triamide, allowed to stir at -78° C. for two hours, and allowed to stir at room temperature overnight. Low boiling components were then short path distilled into a cold (-78° C.) receiving flask at>1 torr with the pot temperature kept at<50° C. The distillate was further fractionated by removal of the dichloromethane (40-45° C. at atmospheric pressure) and short path distillation to give 22.0 g of 98% pure (69% yield) triethyltrifluoromethylsilane: bp 52-54° C. at 10 torr; 1H NMR (CDCl3) δ 0.59-1.16 (m); 19F NMR (CDCl3, relative to CFCl3) -61.3 ppm (s); IR (neat) 2960, 2915, 2882, 1458, 1413, 1206, 1055, 1020, 734, 693 cm-1; mass spectrum (70 eV) m/z (relative intensity) 115 (66, M-CF3), 105 (46), 87 (85), 77 (100), 59 (56), 49 (41), 47 (37), 41 (38). Anal. Calcd. for C7H15F3Si: C, 45.62; H, 8.20. Found: C, 47.53; H, 8.56.

[Compound]

Name

25g

Quantity

0.17 mol

Type

reactant

Reaction Step One

Yield

69%

Identifiers

|

REACTION_CXSMILES

|

Cl[Si:2]([CH2:7][CH3:8])([CH2:5][CH3:6])[CH2:3][CH3:4].C(=O)=O.Br[C:13]([F:16])([F:15])[F:14].C(N(CC)P(N(CC)CC)N(CC)CC)C>CC(C)=O.ClCCl>[CH2:3]([Si:2]([CH2:7][CH3:8])([CH2:5][CH3:6])[C:13]([F:16])([F:15])[F:14])[CH3:4]

|

Inputs

Step One

[Compound]

|

Name

|

25g

|

|

Quantity

|

0.17 mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl[Si](CC)(CC)CC

|

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

reactant

|

|

Smiles

|

BrC(F)(F)F

|

Step Four

|

Name

|

|

|

Quantity

|

66 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(P(N(CC)CC)N(CC)CC)CC

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-78 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir at -78° C. for two hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A flask equipped with a dry ice condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was flame

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under a nitrogen stream

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

condensed into a graduated tube

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was warmed to room temperature

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

to distill into the flask

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir at room temperature overnight

|

|

Duration

|

8 (± 8) h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

short path distilled into a cold (-78° C.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

kept at<50° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The distillate was further fractionated by removal of the dichloromethane (40-45° C. at atmospheric pressure) and short path distillation

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)[Si](C(F)(F)F)(CC)CC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 69% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |